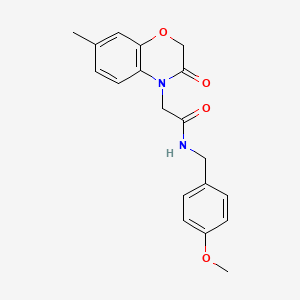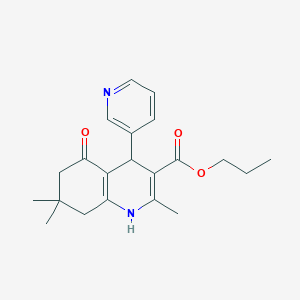![molecular formula C25H21FN2O4S B12493591 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide](/img/structure/B12493591.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide is a complex organic compound that has garnered interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a combination of fluorophenyl, sulfonyl, methoxyphenyl, and naphthyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions and the development of scalable processes that minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide exerts its effects involves binding to specific molecular targets. For example, it may inhibit protein-protein interactions by binding to the SH2 domain of certain proteins, thereby preventing downstream signaling pathways that promote cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide: This compound is similar in structure and has been studied for its potential in cancer research.
Pyrrolidine derivatives: These compounds share some structural similarities and are widely used in medicinal chemistry.
Uniqueness
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to selectively inhibit protein-protein interactions makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H21FN2O4S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C25H21FN2O4S/c1-32-21-13-11-20(12-14-21)28(33(30,31)22-15-9-19(26)10-16-22)17-25(29)27-24-8-4-6-18-5-2-3-7-23(18)24/h2-16H,17H2,1H3,(H,27,29) |
InChI Key |
MEYBIEMYPBTSMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorophenyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B12493511.png)
![7-(3,4-dimethoxyphenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12493512.png)
![5-(2-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12493514.png)
![4-(4-chlorophenyl)-7-(furan-2-yl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12493529.png)
![N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine](/img/structure/B12493534.png)
![Methyl 5-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493541.png)
![2-(2-methylphenyl)-N-[(E)-pyridin-3-ylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B12493544.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B12493546.png)

![5-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B12493561.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12493573.png)



